

2,4-Dichlorobenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichlorobenzyl alcohol

Cat. No.: B132187

[Get Quote](#)

2,4-Dichlorobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzyl alcohol is a widely utilized antiseptic agent effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is a common active ingredient in over-the-counter throat lozenges.[\[2\]](#)[\[3\]](#) This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies of **2,4-Dichlorobenzyl alcohol**. Detailed experimental protocols and visualizations of key processes are included to support research and development activities.

Chemical Properties and Structure

2,4-Dichlorobenzyl alcohol is a member of the benzyl alcohol class, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4.[\[1\]](#)

Chemical Structure

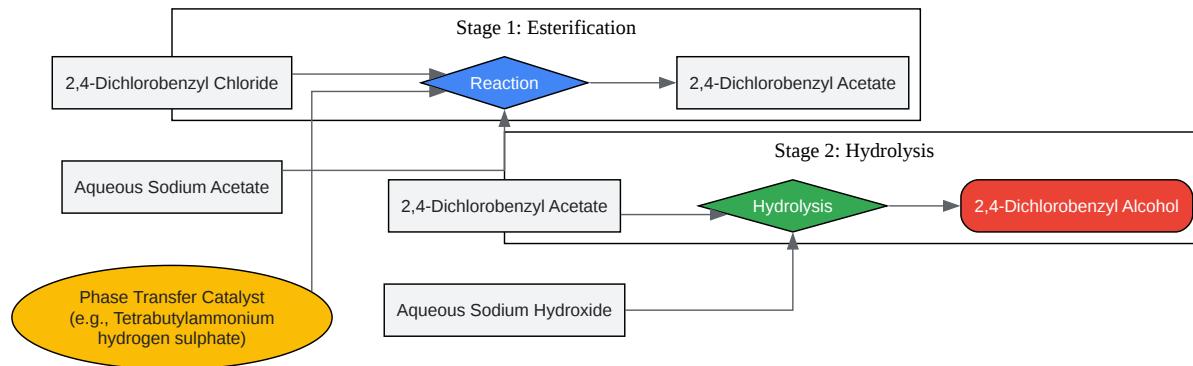
The chemical structure of **2,4-Dichlorobenzyl alcohol** is presented below:

Chemical Formula: C₇H₆Cl₂O[\[2\]](#)

Molecular Weight: 177.02 g/mol [\[1\]](#)

(Image of the 2D and 3D structure of **2,4-Dichlorobenzyl alcohol** should be placed here if image generation were possible.)

Physicochemical Properties


A summary of the key physicochemical properties of **2,4-Dichlorobenzyl alcohol** is provided in Table 1.

Property	Value	References
IUPAC Name	(2,4-dichlorophenyl)methanol	[1] [2]
Synonyms	Dybenal, Myacide SP, Rapidosept	[1] [2] [4]
CAS Number	1777-82-8	[1] [2]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	55-60 °C	[2] [5]
Boiling Point	150 °C at 25 mmHg	[2]
Solubility	Slightly soluble in water; soluble in methanol, chloroform, and ethanol (96%)	[1] [6] [7] [8]
pKa	13.60 ± 0.10 (Predicted)	[4]
LogP	2.8 at 24°C	[4]

Synthesis of 2,4-Dichlorobenzyl Alcohol

The industrial synthesis of **2,4-Dichlorobenzyl alcohol** is typically achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. This method is favored as it avoids the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[\[8\]](#)
[\[9\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-Dichlorobenzyl alcohol**.

Experimental Protocol for Synthesis

The following protocol is adapted from a patented method for the preparation of **2,4-Dichlorobenzyl alcohol**.^{[7][8]}

Materials:

- 2,4-Dichlorobenzyl chloride
- Sodium acetate
- Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)
- Aqueous sodium hydroxide (70% w/v)
- Petroleum ether (boiling range 80-100 °C)

- Dilute aqueous hydrochloric acid

Procedure:

Stage 1: Formation of 2,4-Dichlorobenzyl Acetate

- To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).
- Heat the mixture under reflux with stirring for 25 hours.

Stage 2: Hydrolysis to **2,4-Dichlorobenzyl Alcohol**

- To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
- Continue refluxing for an additional 30 minutes.
- Cool the mixture to 70-75 °C.
- Extract the product into petroleum ether (90 ml) at 75 °C.
- Dilute the organic extract with petroleum ether (150 ml).
- Wash the organic layer with dilute aqueous hydrochloric acid and filter.
- Wash the filter with petroleum ether (40 ml) and combine the filtrate and washings.
- Allow the solution to cool to induce crystallization of **2,4-Dichlorobenzyl alcohol**.
- Collect the solid by filtration, wash with water, and dry in vacuo.

This process yields **2,4-Dichlorobenzyl alcohol** with a purity of approximately 99.3-99.8%.^[7]
^[8]

Analytical Methodologies

The purity and concentration of **2,4-Dichlorobenzyl alcohol** can be determined using various analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas

chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the determination of **2,4-Dichlorobenzyl alcohol** in cosmetic products is detailed below.[\[10\]](#)

Instrumentation:

- High-Performance Liquid Chromatograph with a photodiode array detector.
- Column: ACQUITY UPLC® BEH C18, 1.7 μ m, 2.1 mm i.d. \times 100 mm, or equivalent.

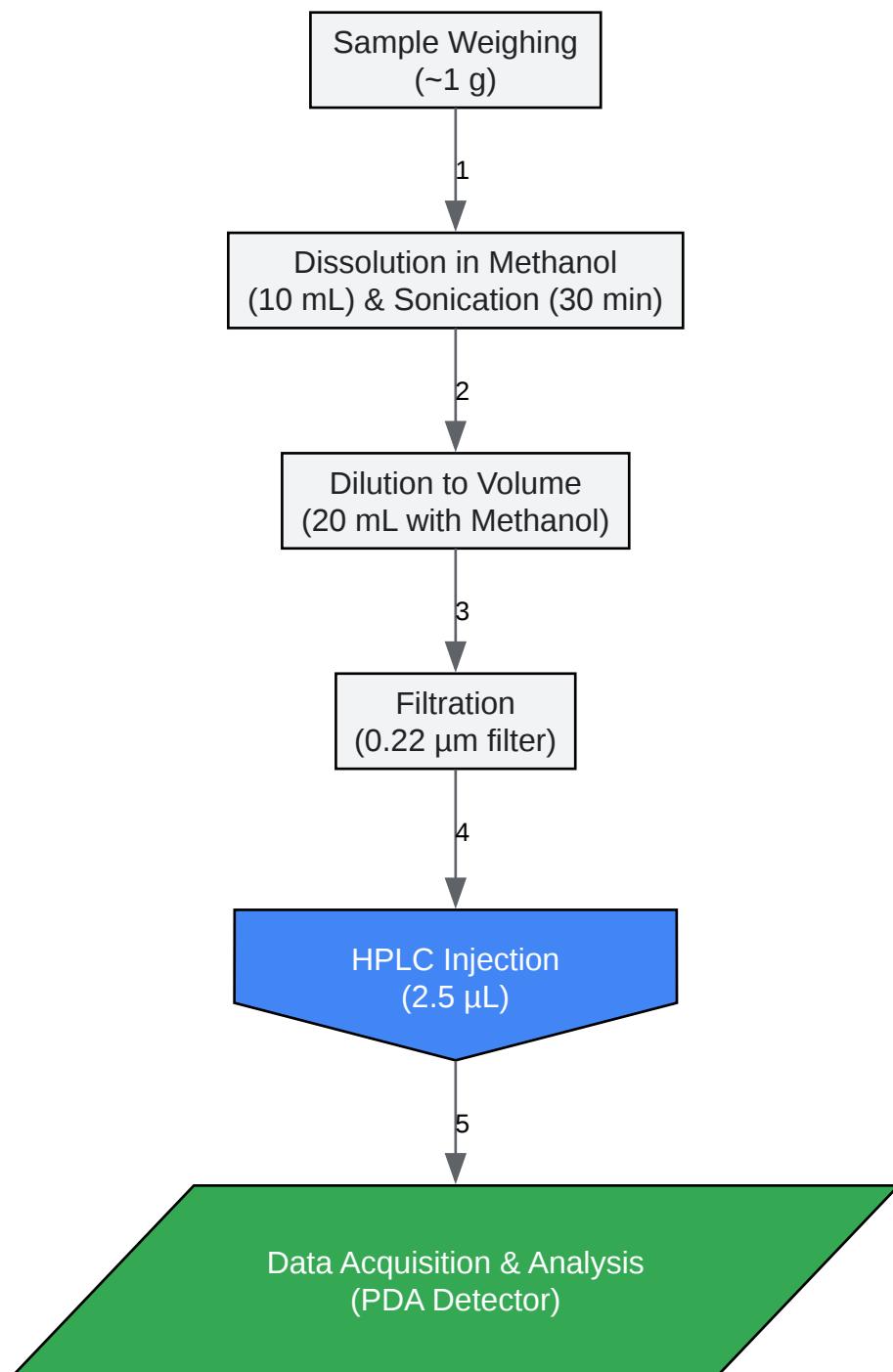
Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in deionized water
- Mobile Phase B: Methanol
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A	%B
0	0.2	65	35
13	0.2	0	100
17.5	0.2	0	100
18.5	0.2	65	35

| 20 | 0.2 | 65 | 35 |

- Injection Volume: 2.5 μ L
- Detection Wavelength: UV absorption spectrum analysis


Sample Preparation:

- Accurately weigh approximately 1 g of the sample into a 20-mL volumetric flask.
- Add 10 mL of methanol and sonicate for 30 minutes.
- Dilute to volume with methanol.
- Filter the solution through a 0.22 μ m membrane filter. The filtrate is the sample solution.

Standard Preparation:

- Accurately weigh 50 mg of **2,4-Dichlorobenzyl alcohol** reference standard into a 10-mL volumetric flask.
- Dissolve and dilute to volume with methanol to prepare a standard stock solution.
- Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5-100 μ g/mL.[\[10\]](#)

Experimental Workflow for HPLC Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of **2,4-Dichlorobenzyl alcohol**.

Spectral Data

¹H NMR Spectroscopy

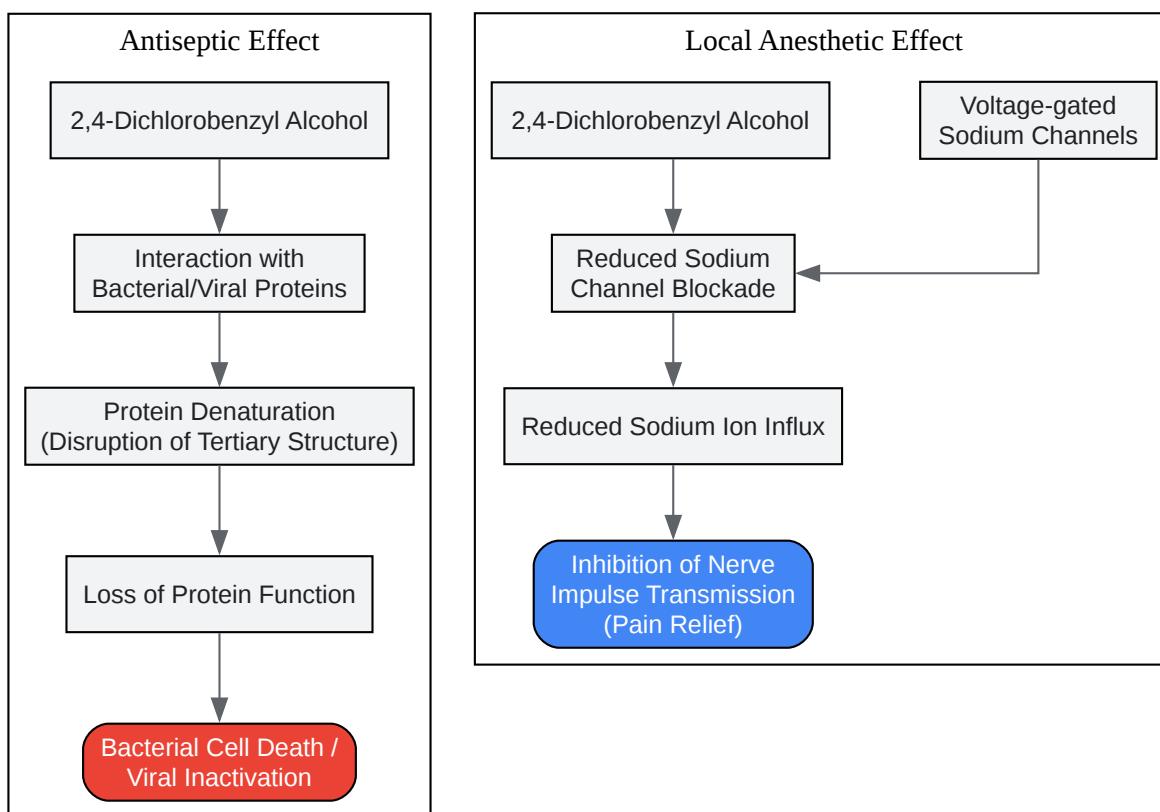
The ^1H NMR spectrum of **2,4-Dichlorobenzyl alcohol** (90 MHz, CDCl_3) shows characteristic peaks for the aromatic and methylene protons.[11]

Chemical Shift (ppm)	Multiplicity	Assignment
7.38	d	Aromatic H
7.36	d	Aromatic H
7.25	dd	Aromatic H
4.71	s	$-\text{CH}_2-$
2.31	s	$-\text{OH}$

Note: $J(\text{A,C}) = 8.1 \text{ Hz}$, $J(\text{B,C}) = 2.1 \text{ Hz}$ [11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for **2,4-Dichlorobenzyl alcohol** include:


- O-H stretch: A broad band in the region of $3200\text{-}3600 \text{ cm}^{-1}$
- C-H stretch (aromatic): Peaks around $3000\text{-}3100 \text{ cm}^{-1}$
- C-H stretch (aliphatic): Peaks around $2850\text{-}2960 \text{ cm}^{-1}$
- C=C stretch (aromatic): Peaks in the region of $1450\text{-}1600 \text{ cm}^{-1}$
- C-O stretch: A strong band around $1000\text{-}1260 \text{ cm}^{-1}$
- C-Cl stretch: Bands in the region of $600\text{-}800 \text{ cm}^{-1}$

Identification is confirmed by comparing the IR spectrum of the sample with a reference spectrum of **2,4-Dichlorobenzyl alcohol**.[5]

Mechanism of Action

The antiseptic and local anesthetic properties of **2,4-Dichlorobenzyl alcohol** are attributed to two primary mechanisms of action.[1][2]

Proposed Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **2,4-Dichlorobenzyl alcohol**.

Antiseptic Action: The primary antiseptic mechanism is believed to be the denaturation of proteins on the surface of bacteria and viruses.[1] As an alcohol, it can disrupt the intramolecular hydrogen bonding within the protein's tertiary structure, leading to a loss of function and ultimately cell death or viral inactivation.[12]

Local Anesthetic Action: **2,4-Dichlorobenzyl alcohol** also exhibits a local anesthetic effect by causing a reduced blockade of voltage-gated sodium channels.[1][2] This action is weaker compared to more potent local anesthetics but contributes to the soothing effect observed in throat lozenges by inhibiting nerve impulse transmission.[2][13]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and mechanism of action of **2,4-Dichlorobenzyl alcohol**. The detailed information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antiseptic compound. The provided visualizations offer a clear understanding of the key processes involved in its synthesis and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications _Chemicalbook
[chemicalbook.com]
- 3. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Separation of 2,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents
[patents.google.com]
- 8. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents
[patents.google.com]

- 9. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. 2,4-Dichlorobenzyl alcohol(1777-82-8) 1H NMR [m.chemicalbook.com]
- 12. How does alcohol denature a protein? | AAT Bioquest [aatbio.com]
- 13. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dichlorobenzyl alcohol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132187#2-4-dichlorobenzyl-alcohol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com